molecular formula C34H36N4O B10791751 3,4-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}furan

3,4-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}furan

Cat. No.: B10791751
M. Wt: 516.7 g/mol
InChI Key: UFCRJTDWAAXRMD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}furan typically involves multiple steps, starting with the preparation of 1,2,3,4-tetrahydroacridine derivatives. One common method involves the reaction of cyclohexanone with anthranilic acid, followed by chlorination and condensation with hydrazine hydrate . The resulting intermediate is then reacted with furan derivatives under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

3,4-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}furan can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}furan is unique due to its dual functionality, combining the properties of tetrahydroacridine and furan moieties. This dual functionality enhances its potential as a multitarget therapeutic agent, particularly in the treatment of complex diseases like Alzheimer’s .

Properties

Molecular Formula

C34H36N4O

Molecular Weight

516.7 g/mol

IUPAC Name

N-[2-[4-[2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethyl]furan-3-yl]ethyl]-1,2,3,4-tetrahydroacridin-9-amine

InChI

InChI=1S/C34H36N4O/c1-5-13-29-25(9-1)33(26-10-2-6-14-30(26)37-29)35-19-17-23-21-39-22-24(23)18-20-36-34-27-11-3-7-15-31(27)38-32-16-8-4-12-28(32)34/h1,3,5,7,9,11,13,15,21-22H,2,4,6,8,10,12,14,16-20H2,(H,35,37)(H,36,38)

InChI Key

UFCRJTDWAAXRMD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCC4=COC=C4CCNC5=C6CCCCC6=NC7=CC=CC=C75

Origin of Product

United States

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